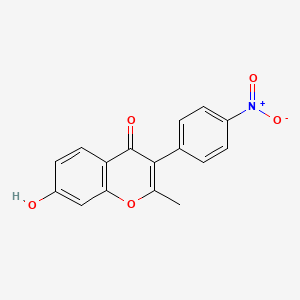

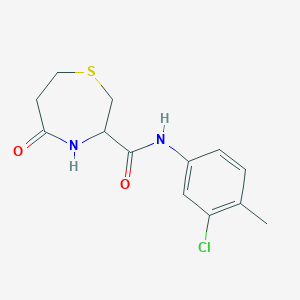

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one belongs to the chromen-4-one family, which is known for its diverse biological activities. Chromen-4-ones, also known as coumarins, are a class of organic compounds that exhibit a wide range of pharmacological properties, including antimicrobial and antioxidant activities. These compounds are characterized by a benzopyranone structure and are often synthesized for the purpose of biological screening .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves the condensation of various reagents under controlled conditions. For instance, the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives has been achieved by condensation reactions followed by cyclization processes . Similarly, the synthesis of hydroxy-3-pyrazolyl-chromen-4-ones involves the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones, followed by cyclization with phenyl hydrazine hydrochloride . These methods demonstrate the versatility of synthetic approaches in creating a variety of chromen-4-one derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and a particular space group . The arrangement of aromatic residues and the presence of p-p stacking contribute to the stability of the crystal structure. The molecular conformation, such as the envelope or flat-boat conformation of the carbocyclic ring, as observed in another derivative, can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Chromen-4-ones undergo various chemical reactions that modify their structure and, consequently, their biological properties. For instance, the synthesis of a combinatorial library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes involves C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols, which is dictated by hydrogen bond interactions . Additionally, the reduction of the nitro group and hydrolysis of the enamine in these compounds can lead to the formation of hybrid amino-acid lactones, demonstrating the chemical versatility of the chromen-4-one scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methyl, nitro, and methoxy groups can affect the compound's solubility, reactivity, and interaction with biological molecules. Intramolecular hydrogen bonding, as seen in some derivatives, can stabilize certain conformations and influence the compound's physical state and chemical behavior . The crystallographic analysis provides insight into the solid-state properties, which are important for understanding the material aspects of these compounds .

科学的研究の応用

Synthetic Protocols and Core Structure Significance

6H-benzo[c]chromen-6-ones, closely related to 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, are significant due to their presence as core structures in secondary metabolites with considerable pharmacological importance. The limited quantities produced naturally have spurred the development of synthetic procedures, with methods like the Suzuki coupling reactions for the synthesis of biaryl, reactions of 3-formylcoumarin with bis(silylenol ethers), and radical-mediated cyclization of arylbenzoates being prominent. Such procedures are pivotal for the efficient synthesis of these compounds, potentially facilitating the manufacturing of new drug candidates and the total synthesis of natural products (Mazimba, 2016).

Biological Applications and Pharmacological Importance

The broader family of coumarins, which includes compounds like 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, is recognized for its array of biological properties. These compounds are utilized in various industries, including pharmaceuticals, perfumery, and agrochemicals. Hydroxycoumarins, a subset of this family, exhibit physical, chemical, and biological properties, making them crucial in fields like genetics, pharmacology, and microbiology (Yoda, 2020). Another study emphasizes the anticancer potential of related compounds, noting their high tumor specificity and minimal keratinocyte toxicity, thereby highlighting the medical significance of these compounds in drug development (Sugita et al., 2017).

Antioxidant Properties and Potential Therapeutic Uses

Chromones and their derivatives, including 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, are noted for their antioxidant properties, which are crucial in neutralizing active oxygen and halting free radical processes that can lead to cell impairment and various diseases. The presence of certain functional groups, such as the double bond, a carbonyl group of the chromone, and specific hydroxyl groups, plays a vital role in their radical scavenging activity. These properties suggest potential therapeutic applications in treating diseases associated with oxidative stress and free radical damage (Yadav et al., 2014).

特性

IUPAC Name |

7-hydroxy-2-methyl-3-(4-nitrophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJXULXQOZKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)